Acetaldehyde semicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

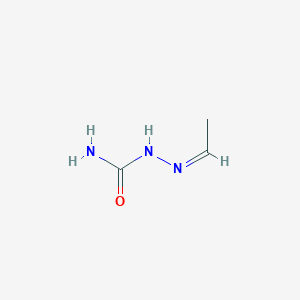

Acetaldehyde semicarbazone is an organic compound formed by the condensation reaction between acetaldehyde and semicarbazide. This compound is classified as a semicarbazone, a derivative of imines, and is known for its crystalline solid form. Semicarbazones are often used in organic chemistry for the identification of aldehydes and ketones due to their distinct melting points .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetaldehyde semicarbazone is synthesized through a condensation reaction between acetaldehyde (CH₃CHO) and semicarbazide (H₂NNHCONH₂). The reaction proceeds with the loss of a water molecule, forming the semicarbazone product. The general reaction is as follows:

CH3CHO+H2NNHCONH2→CH3CH=NNHCONH2+H2O

This reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by using a solvent such as methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale. Industrial processes may employ continuous flow reactors to ensure efficient mixing and reaction of the starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Acetaldehyde semicarbazone primarily undergoes condensation reactions due to the presence of the imine group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Condensation Reactions: The primary reaction involves acetaldehyde and semicarbazide under mild conditions.

Oxidation: Strong oxidizing agents can oxidize the semicarbazone to form corresponding acids or other oxidized products.

Reduction: Reducing agents can reduce the imine group to form amines.

Major Products Formed

The major product of the condensation reaction is this compound itself. Oxidation and reduction reactions can yield various derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Synthesis of Acetaldehyde Semicarbazone

This compound is synthesized through the condensation reaction of acetaldehyde with semicarbazide. The general reaction can be represented as follows:

This reaction typically occurs under mild acidic conditions, facilitating the formation of the semicarbazone derivative. The compound can be purified through recrystallization techniques.

Antimicrobial Activity

Research indicates that semicarbazones, including this compound, exhibit notable antimicrobial properties. A study highlighted that derivatives of semicarbazones possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship suggests that modifications on the semicarbazone moiety can enhance bioactivity, making them candidates for further development as antimicrobial agents.

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant potential. A series of aryl-substituted semicarbazones were synthesized and tested for their efficacy in animal models of seizures. Some derivatives demonstrated significant anticonvulsant activity by modulating neurotransmitter levels, particularly GABA . This suggests a therapeutic potential for treating epilepsy and related disorders.

Anticancer Activity

The anticancer properties of this compound derivatives have also been explored. Several studies report that these compounds can inhibit cancer cell proliferation by interfering with cellular metabolic pathways . The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for cancer therapy.

Chromatographic Techniques

In analytical chemistry, this compound is used as a derivatizing agent for gas chromatography (GC) analysis of carbonyl compounds. By forming stable derivatives with aldehydes and ketones, it enhances the detection sensitivity and selectivity during GC analysis . This application is crucial in environmental monitoring and food safety assessments.

Spectroscopic Studies

Vibrational spectroscopy techniques such as FT-IR and FT-Raman are employed to study the structural characteristics of this compound. These studies provide insights into molecular interactions and conformational changes that occur upon complex formation with various metal ions . Such analyses are essential for understanding the compound's reactivity and potential applications in coordination chemistry.

Market Insights

The market for this compound is projected to grow significantly due to its diverse applications in pharmaceuticals and analytical chemistry. The compound's role as an intermediate in synthesizing various therapeutic agents contributes to its increasing demand . Current market trends indicate a compound annual growth rate (CAGR) of 7.3% from 2024 to 2031 .

Wirkmechanismus

The mechanism of action of acetaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes and proteins. The imine group in the semicarbazone can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetone Semicarbazone: Formed by the reaction of acetone with semicarbazide.

Benzaldehyde Semicarbazone: Formed by the reaction of benzaldehyde with semicarbazide.

Thiosemicarbazones: Analogous compounds where the oxygen atom in the semicarbazone is replaced by sulfur.

Uniqueness

Acetaldehyde semicarbazone is unique due to its specific structure and reactivity. Compared to other semicarbazones, it has distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer |

591-86-6 |

|---|---|

Molekularformel |

C3H7N3O |

Molekulargewicht |

101.11 g/mol |

IUPAC-Name |

[(Z)-ethylideneamino]urea |

InChI |

InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |

InChI-Schlüssel |

IUNNCDSJWDQYPW-DJWKRKHSSA-N |

SMILES |

CC=NNC(=O)N |

Isomerische SMILES |

C/C=N\NC(=O)N |

Kanonische SMILES |

CC=NNC(=O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about acetaldehyde semicarbazone can be obtained from its vibrational spectra?

A: Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide valuable information about the structure of this compound. By analyzing the characteristic frequencies of molecular vibrations observed in the spectra, researchers can identify the presence of specific functional groups within the molecule []. Additionally, comparing experimental spectra with theoretical calculations performed using quantum chemistry codes like Gaussian03 enables the determination of the molecule's geometrical parameters []. This combined approach offers a comprehensive understanding of the structural characteristics of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.